

Spectroscopic Profile of 2-tert-Butyl-6-methylphenol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-tert-Butyl-6-methylphenol*

Cat. No.: B146170

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **2-tert-Butyl-6-methylphenol** (CAS No. 2219-82-1), a substituted phenolic compound with applications in various fields of chemical synthesis and research. The following sections detail its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The structural elucidation of **2-tert-Butyl-6-methylphenol** is supported by a combination of spectroscopic techniques. The data presented in the following tables provide a quantitative summary of the key spectral features of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Data

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.08	d	1H	Ar-H
6.95	t	1H	Ar-H
6.78	d	1H	Ar-H
4.75	s (br)	1H	-OH
2.25	s	3H	-CH ₃
1.43	s	9H	-C(CH ₃) ₃

¹³C NMR (Carbon-13 NMR) Data

Chemical Shift (δ) ppm	Assignment
151.8	C-OH
136.2	C-C(CH ₃) ₃
128.7	Ar-CH
127.3	Ar-CH
122.9	Ar-C
121.5	Ar-CH
34.5	-C(CH ₃) ₃
29.5	-C(CH ₃) ₃
16.0	-CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm ⁻¹)	Intensity	Assignment
3640	Strong	O-H stretch (free)
3450	Broad, Strong	O-H stretch (hydrogen-bonded)
2960	Strong	C-H stretch (aliphatic)
1480	Medium	C=C stretch (aromatic)
1440	Medium	C-H bend (aliphatic)
1230	Strong	C-O stretch (phenol)
870	Strong	C-H bend (aromatic, out-of-plane)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
164	40%	[M] ⁺ (Molecular Ion)
149	100%	[M - CH ₃] ⁺
121	25%	[M - C ₃ H ₇] ⁺
91	15%	[C ₇ H ₇] ⁺
77	10%	[C ₆ H ₅] ⁺

Experimental Protocols

The following are representative experimental protocols for the acquisition of the spectroscopic data presented above.

NMR Spectroscopy

A solution of **2-tert-Butyl-6-methylphenol** (10-20 mg) is prepared in a deuterated solvent (e.g., CDCl₃, 0.5-0.7 mL) and transferred to a 5 mm NMR tube.[\[1\]](#)

- ^1H NMR Spectroscopy: The spectrum is acquired on a 300 MHz or higher NMR spectrometer. A standard single-pulse experiment is used with a sufficient number of scans (typically 8-16) to achieve a good signal-to-noise ratio. The spectral width is set to cover a range of 0-12 ppm, and a relaxation delay of 1-5 seconds is employed between scans.[\[1\]](#)
- ^{13}C NMR Spectroscopy: The spectrum is recorded on the same instrument using a standard proton-decoupled pulse program. Due to the low natural abundance of the ^{13}C isotope, a significantly higher number of scans (several hundred to thousands) is required. The spectral width is typically set from 0 to 200 ppm.[\[1\]](#)

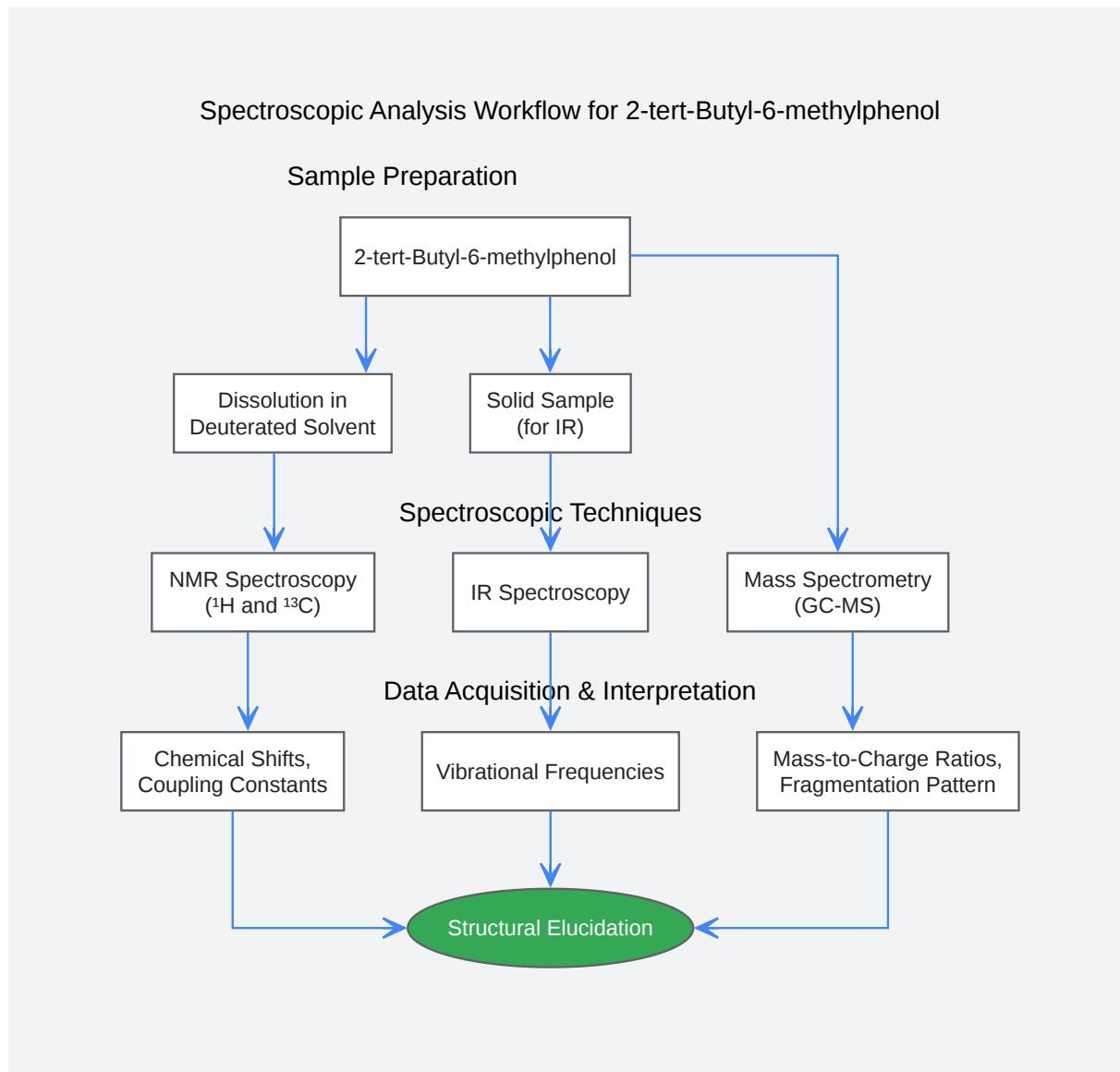
Infrared (IR) Spectroscopy

The IR spectrum can be obtained using either the KBr pellet method or the Attenuated Total Reflectance (ATR) technique.

- KBr Pellet Method: A small amount of the solid sample (1-2 mg) is finely ground with dry potassium bromide (100-200 mg). The mixture is then pressed into a thin, transparent pellet.[\[1\]](#)
- ATR Method: A small amount of the solid sample is placed directly onto the ATR crystal, and pressure is applied to ensure good contact.[\[1\]](#)

The spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer, typically over a range of 4000-400 cm^{-1} . A background spectrum is collected and subtracted from the sample spectrum.[\[1\]](#)

Mass Spectrometry (MS)


Gas Chromatography-Mass Spectrometry (GC-MS) is a common technique for the analysis of volatile and semi-volatile compounds like **2-tert-Butyl-6-methylphenol**.

- Sample Preparation: A dilute solution of the compound is prepared in a volatile solvent such as dichloromethane or methanol.
- GC-MS Analysis: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a nonpolar or medium-polarity column). The GC oven temperature is programmed to ensure good separation of the analyte. The separated compound then enters

the mass spectrometer, where it is ionized, typically by electron ionization (EI). The resulting ions are separated by their mass-to-charge ratio and detected.[2]

Mandatory Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of **2-tert-Butyl-6-methylphenol**.

[Click to download full resolution via product page](#)

Caption: Workflow for the spectroscopic characterization of **2-tert-Butyl-6-methylphenol**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. Determination of alkylphenols in wines by gas chromatography-mass spectrometry (gc-ms or gc-ms/ms) | OIV [oiv.int]
- To cite this document: BenchChem. [Spectroscopic Profile of 2-tert-Butyl-6-methylphenol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b146170#spectroscopic-data-nmr-ir-mass-spec-for-2-tert-butyl-6-methylphenol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com